6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 315671-67-1
VCID: VC21490052
InChI: InChI=1S/C21H18N4O2/c1-13-18-19(17(11-22)20(23)27-21(18)25-24-13)15-7-9-16(10-8-15)26-12-14-5-3-2-4-6-14/h2-10,19H,12,23H2,1H3,(H,24,25)
SMILES: CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4
Molecular Formula: C21H18N4O2
Molecular Weight: 358.4g/mol

6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

CAS No.: 315671-67-1

Cat. No.: VC21490052

Molecular Formula: C21H18N4O2

Molecular Weight: 358.4g/mol

* For research use only. Not for human or veterinary use.

6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile - 315671-67-1

Specification

CAS No. 315671-67-1
Molecular Formula C21H18N4O2
Molecular Weight 358.4g/mol
IUPAC Name 6-amino-3-methyl-4-(4-phenylmethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Standard InChI InChI=1S/C21H18N4O2/c1-13-18-19(17(11-22)20(23)27-21(18)25-24-13)15-7-9-16(10-8-15)26-12-14-5-3-2-4-6-14/h2-10,19H,12,23H2,1H3,(H,24,25)
Standard InChI Key KRMZFCRKDXGONU-UHFFFAOYSA-N
SMILES CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4
Canonical SMILES CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4

Introduction

Chemical Identity and Structure

Basic Chemical Information

6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is identified by the CAS number 315671-67-1. It has a molecular formula of C21H18N4O2 and a molecular weight of 358.4 g/mol. The compound's IUPAC name is 6-amino-3-methyl-4-(4-phenylmethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, which describes its complex heterocyclic structure with multiple functional groups. The compound is characterized by a pyrano[2,3-c]pyrazole core system with several substituents that contribute to its chemical properties and biological activities.

Structural Characteristics

The molecular structure of this compound features several key components that are relevant to its chemical behavior and potential biological functions. The compound contains a dihydropyrano-pyrazole framework, which forms the central heterocyclic core. Attached to this core are several functional groups, including an amino group (-NH2), a cyano group (-CN), a methyl group (-CH3), and a benzyloxy-substituted phenyl ring. The presence of these functionalities creates a complex molecular architecture that influences how the compound interacts with biological targets.

The structural data for 6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is summarized in the following table:

ParameterValue
CAS Number315671-67-1
Molecular FormulaC21H18N4O2
Molecular Weight358.4 g/mol
IUPAC Name6-amino-3-methyl-4-(4-phenylmethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Standard InChIInChI=1S/C21H18N4O2/c1-13-18-19(17(11-22)20(23)27-21(18)25-24-13)15-7-9-16(10-8-15)26-12-14-5-3-2-4-6-14/h2-10,19H,12,23H2,1H3,(H,24,25)
Standard InChIKeyKRMZFCRKDXGONU-UHFFFAOYSA-N
SMILESCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4

Synthesis and Chemical Properties

Synthetic Methods

The synthesis of 6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. While the specific synthetic route for this compound may vary depending on the laboratory conditions and starting materials, the general approach often involves the condensation of appropriate precursors to form the pyrano[2,3-c]pyrazole core structure, followed by further modifications to introduce the desired substituents.

Similar pyrano[2,3-c]pyrazole derivatives are frequently prepared under eco-friendly conditions via one-pot methods, which have the advantage of reduced waste production and higher atom economy . These synthetic strategies are aligned with green chemistry principles and are increasingly preferred in the preparation of heterocyclic compounds for biological evaluation.

Physical and Chemical Properties

The physical state of 6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is typically a solid at room temperature. The presence of both polar functional groups (amino, cyano) and non-polar portions (benzyloxy, methyl) in its structure influences its solubility properties. The compound likely exhibits limited water solubility but may dissolve in organic solvents such as DMSO, methanol, or chloroform, which is characteristic of many heterocyclic compounds with similar functionalities.

The chemical reactivity of this compound is governed by the functional groups present in its structure. The amino group can participate in various transformations, including acylation, alkylation, and condensation reactions. The cyano group offers possibilities for hydrolysis to carboxylic acid or reduction to amine derivatives. The benzyloxy group can undergo deprotection to reveal a phenolic hydroxyl group, which can then be further modified.

Biological Activities

General Biological Profile

The pyrano[2,3-c]pyrazole class of compounds, to which 6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile belongs, is known for diverse biological activities. While specific data on the biological activities of our target compound is limited in the provided search results, related compounds in this class have shown promising biological properties that may provide insights into its potential applications.

Pyrazole derivatives have demonstrated cytotoxic effects against certain cancer cell lines and possess radical scavenging activities, suggesting antioxidant properties. The structural features of pyrano[2,3-c]pyrazoles contribute to their biological activities, and slight modifications in their structure can significantly impact their interaction with biological targets. The presence of the benzyloxy group in 6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile may influence its solubility and binding affinity to biological targets.

Structure-Activity Relationships

Structural Determinants of Activity

The biological activity of pyrano[2,3-c]pyrazole derivatives is influenced by the nature and position of substituents on their core structure. Research has indicated that the substitution of bioactive moieties such as methyl, hydroxyl, and methoxy groups in the phenyl ring can enhance antimicrobial activity . The position of these substituents is also crucial, as evidenced by the varying activities observed between compounds with similar substituents at different positions.

For instance, a comparison between our target compound (with benzyloxy at the 4-position of the phenyl ring) and its isomer (with benzyloxy at the 3-position) might reveal differences in biological activity due to the altered spatial arrangement of the benzyloxy group. Such structure-activity relationships are valuable for designing more potent and selective derivatives for specific biological targets.

Comparison with Related Compounds

Structural Analogs

The search results provide information on several structural analogs of our target compound, which differ in the position or nature of substituents. One such analog is 6-Amino-4-[3-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS No. 315671-05-7), which has the benzyloxy group at the 3-position of the phenyl ring instead of the 4-position. Another related compound is 6-amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS No. 81000-13-7), which features a nitrophenyl group instead of a benzyloxy phenyl group .

These structural analogs share the same pyrano[2,3-c]pyrazole core but differ in their peripheral substituents. Comparing their biological activities and physicochemical properties can provide valuable insights into the impact of these structural variations on the compound's behavior in biological systems.

Activity Variations

The variations in activity observed among different pyrano[2,3-c]pyrazole derivatives highlight the significance of structural modifications in tuning their biological properties. For instance, compounds with hydroxyl substitution in the aromatic aldehyde have shown slight but notable antibacterial activity . The activity of these molecules can also be influenced by the nature of the bacterial strain, with some compounds showing enhanced activity against Gram-negative bacteria like Klebsiella pneumoniae, which are often resistant to many antibacterial agents .

These observations suggest that targeted modifications to the structure of 6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile could potentially enhance its biological activities or confer new properties that might be valuable for specific applications.

Research Applications and Future Directions

Current Applications

The current applications of 6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile are primarily in the realm of research, particularly in medicinal chemistry. The compound serves as a valuable tool for investigating the relationship between molecular structure and biological activity, contributing to the development of more effective therapeutic agents.

The compound's unique structure makes it a suitable candidate for further derivatization and optimization to enhance specific biological activities. Its potential applications extend beyond antimicrobial activity to include other pharmacological properties such as anticancer, anti-inflammatory, and antioxidant activities, which are commonly observed in the pyrano[2,3-c]pyrazole class of compounds.

Future Research Directions

Future research on 6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile could focus on several aspects:

  • Detailed investigation of its biological activities, including in vitro and in vivo evaluations of its antimicrobial, anticancer, and anti-inflammatory properties.

  • Elucidation of its mechanisms of action at the molecular level, potentially using computational methods such as molecular docking and dynamics simulations.

  • Development of more efficient synthetic routes to produce the compound in higher yields and with greater purity.

  • Design and synthesis of new derivatives with enhanced biological activities or improved pharmacokinetic properties.

  • Exploration of potential applications beyond medicinal chemistry, such as in agricultural sciences or materials science.

These research directions would contribute to a more comprehensive understanding of the compound's properties and potential applications, paving the way for its development as a valuable tool in various scientific disciplines.

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